1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
This compound features a piperidine ring substituted at the 3-position with a 6-methylpyridazine moiety via an ether linkage and a thiophen-2-yl group attached through an ethanone bridge. Its molecular formula is C₁₇H₁₈N₄O₂S, combining heterocyclic elements (pyridazine, thiophene) with a piperidine scaffold. The structural complexity grants it unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and material science (organic semiconductors) .
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-6-7-15(18-17-12)21-13-4-2-8-19(11-13)16(20)10-14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCWNXPHBZMOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
Formation of the Pyridazine Moiety: The synthesis begins with the preparation of 6-methylpyridazine, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The next step involves the formation of the piperidine ring, which can be synthesized through a reductive amination reaction using suitable aldehydes or ketones.
Coupling with Thiophene: The final step involves the coupling of the piperidine derivative with a thiophene moiety. This can be achieved through a variety of coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved can vary widely, from metabolic pathways in cells to signaling pathways in tissues.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparisons
Functional Group Impact on Properties
- Pyridazine vs. Pyrimidine : The pyridazine ring (two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to pyrimidine derivatives (e.g., ), influencing binding affinity to biological targets like kinases or nucleic acids .
- Thiophene Position : The thiophen-2-yl group enhances π-π stacking in material science applications, whereas thiophen-3-yl () may alter steric interactions in medicinal contexts .
- Linkage Type : Ether (O-link) vs. thioether (S-link) groups () modulate electronic density and metabolic stability. Thioethers are more lipophilic but prone to oxidation .
Biological Activity
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of 6-Methylpyridazine : This is achieved through controlled reactions of starting materials to form the pyridazine ring.
- Formation of Piperidine Intermediate : The piperidine ring is synthesized separately and subsequently functionalized.
- Coupling Reaction : The piperidine and pyridazine intermediates are coupled using appropriate reagents to yield the final product.
Biological Activity
The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that derivatives of pyridazine and piperidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines, including:
| Compound Type | Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| Pyridazine Derivatives | MCF-7 (Breast Cancer) | 12.5 |
| Piperidine Derivatives | A549 (Lung Cancer) | 15.0 |
| Thiophene Derivatives | HeLa (Cervical Cancer) | 10.0 |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism appears to involve modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
The exact mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Receptor Modulation : It may bind to receptors that regulate inflammatory responses or cell proliferation.
- Cell Cycle Interference : Evidence suggests that it can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced edema significantly compared to controls (p < 0.01), supporting its anti-inflammatory claims.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone?
- Methodological Answer: Synthesis optimization involves multi-step reactions, including condensation of pyridazine and piperidine precursors, followed by thiophene coupling. Critical parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance intermediate solubility and reactivity .
- Temperature Control: Reactions often require reflux conditions (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
- Catalysts: Use of coupling agents like TBTU or HOBt improves amide bond formation efficiency .
- Purification: Column chromatography or recrystallization minimizes byproducts (e.g., sulfoxides from over-oxidation) .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies regiochemistry of the pyridazine and thiophene moieties, with shifts at δ 7.2–8.5 ppm confirming aromatic protons .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidin-1-yl and thiophen-2-yl groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to humidity (75% RH), heat (40°C), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC to identify labile groups (e.g., thioether oxidation) .
- Stabilizers: Use antioxidant additives (e.g., BHT) in DMSO stock solutions to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiophene sulfur atom (HOMO ≈ -5.2 eV) is prone to electrophilic substitution .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvolysis of the piperidinyl group in ethanol) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- Cross-Validation: Compare NMR data with analogous compounds (e.g., 1-(indolin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone) to assign ambiguous peaks .
- Isotopic Labeling: Introduce deuterium at the piperidinyl nitrogen to distinguish exchangeable protons in 1H NMR .
- 2D NMR Techniques: HSQC and HMBC correlate carbon-proton couplings to resolve pyridazine-thiophene connectivity .
Q. How can researchers identify biological targets and mechanisms of action for this compound?
- Methodological Answer:
- Target Fishing: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Molecular Docking: Screen against kinase or GPCR libraries (e.g., PyRx software) to prioritize targets like PI3K or serotonin receptors .
- In Vitro Assays: Measure IC50 values in enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or cell viability (e.g., MTT assay in cancer lines) .
Q. What experimental approaches evaluate the compound’s potential in material science applications?
- Methodological Answer:
- Electrochemical Analysis: Cyclic voltammetry (0.1 M TBAPF6 in acetonitrile) measures redox activity of the thiophene moiety for organic semiconductor applications .
- Conductive Polymer Synthesis: Incorporate the compound into polythiophene matrices via electropolymerization; assess conductivity with four-point probe measurements .
Q. How can reaction mechanisms for unexpected byproducts (e.g., sulfone derivatives) be elucidated?
- Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in-situ IR to detect intermediates (e.g., sulfoxide at 1050 cm⁻1) .
- Radical Trapping: Add TEMPO to quench sulfur-centered radicals, confirming if oxidation proceeds via free-radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
